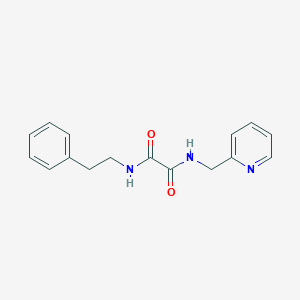![molecular formula C19H12N4O4 B11648768 2-nitro-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B11648768.png)
2-nitro-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-nitro-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phényl]benzamide est un composé organique complexe qui présente un groupe nitro, un cycle oxazole fusionné à un cycle pyridine et une partie benzamide
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-nitro-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phényl]benzamide implique généralement plusieurs étapes :
Estérification : L’acide nicotinique est estérifié pour produire un ester intermédiaire.
Oxydation : L’ester est oxydé à l’aide d’acide 3-chloroperoxybenzoïque (mCPBA) pour former des N-oxydes de pyridine.
Substitution nucléophile : Les N-oxydes de pyridine subissent une substitution nucléophile avec du cyanure de triméthylsilyle (TMSCN) pour générer un autre intermédiaire.
Réaction finale : Cet intermédiaire est ensuite mis à réagir avec du sodium et du chlorure d’ammonium dans une solution d’éthanol pour produire le produit final.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées dans la littérature. la voie de synthèse décrite ci-dessus peut être mise à l’échelle pour des applications industrielles avec des modifications appropriées pour garantir la sécurité et l’efficacité.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-nitro-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phényl]benzamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe nitro peut être réduit en amine dans des conditions appropriées.
Substitution : La partie benzamide peut participer à des réactions de substitution nucléophile.
Hydrolyse : Le composé peut être hydrolysé en conditions acides ou basiques pour produire les acides et les amines correspondants.
Réactifs et conditions courants
Oxydation : Les réactifs courants comprennent l’hydrogène gazeux avec un catalyseur de palladium.
Substitution : Des réactifs tels que l’hydrure de sodium (NaH) et les halogénoalcanes sont utilisés.
Hydrolyse : Des conditions acides (HCl) ou basiques (NaOH) sont employées.
Principaux produits
Réduction : Produit des amines.
Substitution : Produit des benzamides substitués.
Hydrolyse : Donne lieu à la formation d’acides carboxyliques et d’amines.
Applications De Recherche Scientifique
Le 2-nitro-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phényl]benzamide a plusieurs applications en recherche scientifique :
Chimie médicinale : Il est étudié pour son potentiel en tant qu’agent thérapeutique en raison de ses propriétés structurales uniques.
Études biologiques : Le composé est utilisé dans divers essais biologiques pour comprendre son interaction avec différentes cibles biologiques.
Applications industrielles : Il peut être utilisé comme intermédiaire dans la synthèse de molécules plus complexes pour les produits pharmaceutiques et les produits agrochimiques.
Mécanisme D'action
Le mécanisme d’action du 2-nitro-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phényl]benzamide implique son interaction avec des cibles moléculaires spécifiques. Le cycle oxazole peut interagir avec les enzymes et les récepteurs, modulant leur activité. Le groupe nitro peut subir une réduction pour former des intermédiaires réactifs qui peuvent interagir davantage avec les molécules biologiques .
Comparaison Avec Des Composés Similaires
Composés similaires
Unicité
Le 2-nitro-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phényl]benzamide est unique en raison de sa combinaison d’un groupe nitro, d’un cycle oxazole fusionné à un cycle pyridine et d’une partie benzamide. Cette structure unique confère des propriétés chimiques et biologiques spécifiques qui ne se retrouvent pas dans d’autres composés similaires.
Propriétés
Formule moléculaire |
C19H12N4O4 |
|---|---|
Poids moléculaire |
360.3 g/mol |
Nom IUPAC |
2-nitro-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C19H12N4O4/c24-18(14-7-1-2-8-15(14)23(25)26)21-13-6-3-5-12(11-13)19-22-17-16(27-19)9-4-10-20-17/h1-11H,(H,21,24) |
Clé InChI |
IXBLACVRVNQIHI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC=N4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-5-{2-[2-(2-methylphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11648687.png)
![7-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yloxy)-4-methyl-chromen-2-one](/img/structure/B11648691.png)
![(3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(3-hydroxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11648692.png)
![(3E)-5-(4-chlorophenyl)-3-[4-(dimethylamino)benzylidene]furan-2(3H)-one](/img/structure/B11648705.png)
![1-[(2-Methylallyl)sulfanyl]-4-(2-methylphenyl)-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one](/img/structure/B11648707.png)
![5-(Diethylamino)-2-[(E)-({2-[(E)-{[4-(diethylamino)-2-hydroxyphenyl]methylidene}amino]phenyl}imino)methyl]phenol](/img/structure/B11648714.png)
![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11648716.png)
![4-({4-[3-(dimethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)-N-(2-methylphenyl)benzamide](/img/structure/B11648723.png)
![N-{[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-3,4-dimethylbenzamide](/img/structure/B11648724.png)
![5-{[4-bromo-5-(morpholin-4-yl)furan-2-yl]methylidene}-1,3-diphenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11648730.png)
![ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}-5-phenylthiophene-3-carboxylate](/img/structure/B11648736.png)

![5-(4-Chlorophenyl)-9-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11648762.png)
![4-fluoro-N-{[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl}benzamide](/img/structure/B11648775.png)
